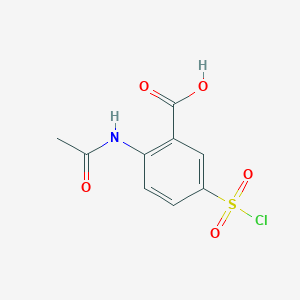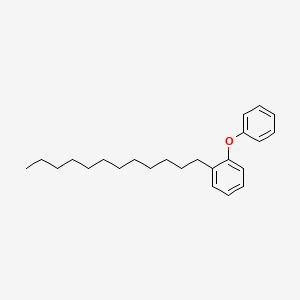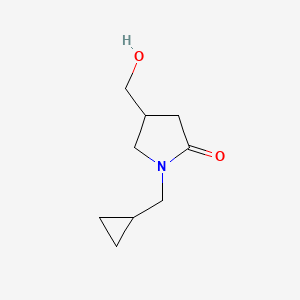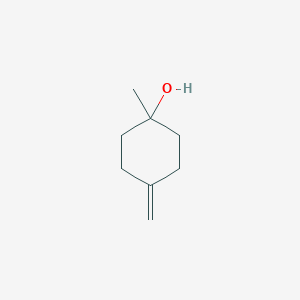
Fmoc-beta-Ala-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Ala-Trp-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) group, beta-alanine (beta-Ala), and tryptophan (Trp). The Fmoc group is a common protecting group for amines in peptide synthesis, providing stability during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-Trp-OH typically involves the following steps:
Coupling with Tryptophan: The Fmoc-beta-Ala is then coupled with tryptophan using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-beta-Ala and tryptophan are synthesized separately.
Automated Peptide Synthesizers: These are used to couple the Fmoc-beta-Ala with tryptophan efficiently.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-beta-Ala-Trp-OH is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amine group of beta-alanine during peptide synthesis, preventing unwanted reactions. The beta-alanine and tryptophan residues participate in peptide bond formation, contributing to the overall structure and function of the synthesized peptide .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-beta-Ala-OH: Similar to Fmoc-beta-Ala-Trp-OH but lacks the tryptophan residue.
Fmoc-Ala-OH: Contains alanine instead of beta-alanine.
Fmoc-beta-Ala-Ala-OH: Contains an additional alanine residue.
Uniqueness:
Tryptophan Residue: The presence of tryptophan in this compound provides unique properties such as enhanced hydrophobic interactions and fluorescence.
Self-Assembly: The compound’s ability to self-assemble into higher-order structures makes it valuable in biomaterials and drug delivery applications.
Properties
CAS No. |
1998701-30-6 |
|---|---|
Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m0/s1 |
InChI Key |
UHMFCICDMSVAOA-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)
![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)
![Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)
![Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12274850.png)




![4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)
